molecular formula C14H19N3O2 B1664325 ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-CYANO- CAS No. 101116-78-3

ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-CYANO-

Cat. No. B1664325
CAS RN: 101116-78-3
M. Wt: 261.32 g/mol
InChI Key: FTQZWXKZHXMWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(5-(p-aminophenoxy)pentyl)-2-cyano- is a Drug / Therapeutic Agent.

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drugs Synthesis

N-(2-Hydroxyphenyl)acetamide, a relative compound, serves as an intermediate in the natural synthesis of antimalarial drugs. Its production involves chemoselective monoacetylation of 2-aminophenol, utilizing Novozym 435 as a catalyst. This process is crucial in developing antimalarial pharmaceuticals (Magadum & Yadav, 2018).

Synthesis of EGFR Kinase Inhibitors

The synthesis of N-(3-Cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, a related compound, is vital for creating selective EGFR kinase inhibitors. These inhibitors are significant in treating cancers by targeting specific enzymes in cancer cells (Jiang et al., 2011).

Intermediate for Novel Heterocyclic Systems

2-cyano-N-(2-hydroxyethyl) acetamide, a structurally similar compound, is an important intermediate for synthesizing various novel heterocyclic systems. These systems have broad applications in medicinal chemistry and drug development (Gouda et al., 2015).

Molecular Dynamics in Drug Delivery

Studies on N-Acetyl-p-aminophenol, a compound with a similar structure, provide insights into drug delivery mechanisms. Molecular dynamics simulations help understand how drugs interact with biological molecules like proteins (Gburski & Raczyńska, 2016).

Synthesis of Novel Compounds for Anticancer Properties

The synthesis of novel compounds like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides can lead to the development of new drugs with potential anticancer properties. These compounds are synthesized using specific precursors and have distinct structural characteristics (Man-li, 2008).

Nitrosylated and Nitrated Derivatives for Phytotoxic Metabolites

Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides, structurally similar compounds, offer an alternative pathway to 2-Amidophenol-Derived phytotoxic metabolites. These compounds have applications in agriculture and environmental studies (Girel et al., 2022).

properties

CAS RN

101116-78-3

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide

InChI

InChI=1S/C14H19N3O2/c15-9-8-14(18)17-10-2-1-3-11-19-13-6-4-12(16)5-7-13/h4-7H,1-3,8,10-11,16H2,(H,17,18)

InChI Key

FTQZWXKZHXMWQM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCCCCCNC(=O)CC#N

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCNC(=O)CC#N

Appearance

Solid powder

Other CAS RN

101116-78-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, N-(5-(p-aminophenoxy)pentyl)-2-cyano-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-CYANO-
Reactant of Route 2
Reactant of Route 2
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-CYANO-
Reactant of Route 3
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-CYANO-
Reactant of Route 4
Reactant of Route 4
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-CYANO-
Reactant of Route 5
Reactant of Route 5
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-CYANO-
Reactant of Route 6
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-CYANO-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.